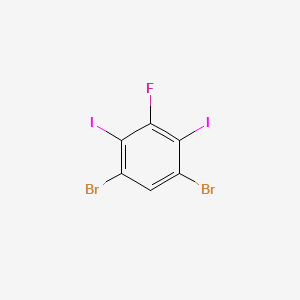

1,5-Dibromo-3-fluoro-2,4-diiodobenzene

Description

1,5-Dibromo-3-fluoro-2,4-diiodobenzene is a polyhalogenated benzene derivative with a unique substitution pattern. Its molecular formula is C₆HBr₂FI₂, and its estimated molecular weight is ~505 g/mol. The compound exhibits significant steric crowding due to the presence of bulky iodine atoms at positions 2 and 4, bromine at positions 1 and 5, and a fluorine at position 3. This steric hindrance, combined with buttressing effects (where adjacent substituents restrict molecular flexibility), renders the compound inert under conditions that typically promote deprotonation, such as reactions with amide-type bases . This inertness distinguishes it from many halogenated aromatic analogs and suggests specialized applications in stable intermediates or materials requiring structural rigidity.

Properties

Molecular Formula |

C6HBr2FI2 |

|---|---|

Molecular Weight |

505.69 g/mol |

IUPAC Name |

1,5-dibromo-3-fluoro-2,4-diiodobenzene |

InChI |

InChI=1S/C6HBr2FI2/c7-2-1-3(8)6(11)4(9)5(2)10/h1H |

InChI Key |

XWQYLBSJMAUZTE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)I)F)I)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dibromo-3-fluoro-2,4-diiodobenzene can be synthesized through a multi-step process involving the halogenation of a benzene derivative. The typical synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve similar halogenation steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

1,5-Dibromo-3-fluoro-2,4-diiodobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: Halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Stille coupling to form biaryl compounds.

Reduction Reactions: Halogen atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol.

Electrophilic Substitution: Chlorine (Cl2) in the presence of a catalyst.

Coupling Reactions: Palladium (Pd) catalysts with boronic acids or stannanes.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

Substitution Products: Compounds with different functional groups replacing the halogen atoms.

Coupling Products: Biaryl compounds with extended aromatic systems.

Reduction Products: Benzene derivatives with fewer halogen atoms.

Scientific Research Applications

1,5-Dibromo-3-fluoro-2,4-diiodobenzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and ligands for catalysis.

Biology: Potential use in the development of radiolabeled compounds for imaging and diagnostic purposes.

Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of halogenated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,5-Dibromo-3-fluoro-2,4-diiodobenzene depends on the specific chemical reactions it undergoes. In substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles or electrophiles to attack the benzene ring. In coupling reactions, the compound forms new carbon-carbon bonds through the action of palladium catalysts.

Comparison with Similar Compounds

Structural and Reactivity Differences

The table below summarizes key properties of 1,5-Dibromo-3-fluoro-2,4-diiodobenzene and related compounds:

Research Findings and Implications

- Synthetic Utility: Compounds with fewer bulky substituents (e.g., 2,3-Difluoro-1,4-diiodobenzene) are preferred for metal-catalyzed couplings, whereas the target compound’s inertness may be exploited in photostable materials or as a non-reactive solvent additive .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.